molecular formula C21H24O2 B14400832 6,9-Diphenylnon-5-enoic acid CAS No. 87662-15-5

6,9-Diphenylnon-5-enoic acid

Cat. No.: B14400832
CAS No.: 87662-15-5
M. Wt: 308.4 g/mol
InChI Key: LXVACYZTJJLINQ-UHFFFAOYSA-N
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Description

6,9-Diphenylnon-5-enoic acid is an organic compound characterized by its unique structure, which includes a non-enoic acid backbone with phenyl groups attached at the 6th and 9th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diphenylnon-5-enoic acid typically involves the use of malonic ester synthesis or similar methodologies. One common approach is the alkylation of malonic ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid . The reaction conditions often require a base such as sodium ethoxide and an acidic workup to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,9-Diphenylnon-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce saturated carboxylic acids.

Scientific Research Applications

6,9-Diphenylnon-5-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,9-Diphenylnon-5-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific placement of phenyl groups and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

CAS No.

87662-15-5

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

6,9-diphenylnon-5-enoic acid

InChI

InChI=1S/C21H24O2/c22-21(23)17-8-7-15-20(19-13-5-2-6-14-19)16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-15H,7-9,12,16-17H2,(H,22,23)

InChI Key

LXVACYZTJJLINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=CCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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